![molecular formula C27H29N2O3P B1350388 Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate CAS No. 473659-21-1](/img/structure/B1350388.png)
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate
Overview
Description
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate (DTMPM) is a synthetic organic compound used in laboratory experiments and scientific research. It is a derivative of phosphonic acid and is composed of a phosphonate group and an imidazole group. The unique structure of DTMPM makes it a versatile compound with a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Transformation of Phosphorylated Derivatives
Phosphorylated derivatives of 1,3-azoles, including imidazoles, play significant roles in chemical synthesis due to their chemical and biological properties. The synthesis of these compounds typically involves metallic derivatives of imidazole and phosphorus halides or a cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of a palladium catalyst. These compounds are characterized by a range of activities, including insectoacaricidal, anti-blastic, and neurodegenerative effects, highlighting their importance in developing new synthetic routes and potential therapeutic agents (Abdurakhmanova et al., 2018).
Environmental Relevance and Biodegradability of Organophosphonates
Organophosphonates, such as Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate, have seen increasing consumption and consequently have become a focus due to their environmental impact. Despite their stability against biological degradation, they can be removed with high efficiency in wastewater treatment plants (WWTPs) operated with chemical phosphate precipitation. This highlights the need for effective management strategies to mitigate their environmental footprint, especially in preventing eutrophication and ensuring water quality (Rott et al., 2018).
Ionic Liquids and Material Science
Ionic liquids, often used in material modification and as solvents, have been explored for their potential in enhancing the properties of various materials, including those involving phosphonate compounds. The modification of materials with ionic liquids, including phosphonium and imidazolium salts, offers innovative pathways in solid-phase extraction, chromatography, and other analytical applications. This area of research opens new avenues for the development of advanced materials and analytical techniques, leveraging the unique properties of ionic liquids (Vidal et al., 2012).
properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N2O3P/c1-3-31-33(30,32-4-2)21-26-20-29(22-28-26)27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-20,22H,3-4,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSMDCRPGWSMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N2O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376787 | |
Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |
CAS RN |
473659-21-1 | |
Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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